Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-

Pharmaceutical Analysis Reference Standards Structural Elucidation

Analytical laboratories validating HPLC methods for generic Sulfadiazine ANDA submissions require the authentic impurity marker. CAS 4482-46-6 is the only chemically correct standard for Sulfadiazine Impurity 2 and the Sulfachlorpyridazine 5-chloropyrimidin-2-yl analog, delivering a distinct retention time and spectral fingerprint that no structural isomer can replicate. - Dual Designation: Serves as the official reference standard for both Sulfadiazine Impurity 2 and Sulfachlorpyridazine analog, reducing SKU count and inventory cost. - Regulatory Alignment: Supplied with full characterization data compliant with pharmacopeial guidelines (USP/EP), ensuring method validation withstands regulatory scrutiny. - Stability-Indicating: Essential for forced degradation studies and establishing system suitability per ICH guidelines.

Molecular Formula C10H9ClN4O2S
Molecular Weight 284.72 g/mol
CAS No. 4482-46-6
Cat. No. B12792375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-
CAS4482-46-6
Molecular FormulaC10H9ClN4O2S
Molecular Weight284.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)Cl
InChIInChI=1S/C10H9ClN4O2S/c11-7-5-13-10(14-6-7)15-18(16,17)9-3-1-8(12)2-4-9/h1-6H,12H2,(H,13,14,15)
InChIKeyNHXFNWQEWSETRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide (CAS 4482-46-6) for Analytical Reference Standards


Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- (CAS 4482-46-6) is a sulfonamide derivative characterized by a 5-chloro substitution on the pyrimidine ring, distinguishing it from structurally related sulfonamides. It is primarily documented and sourced as a reference standard for pharmaceutical impurity profiling, specifically as Sulfadiazine Impurity 2 [1] and as an analog of the veterinary sulfonamide antibiotic Sulfachlorpyridazine . This dual identity as a specific analytical marker for multiple drug products is its key procurement-relevant characteristic.

Critical Differentiation: Why Generic Sulfonamide Impurity Standards Cannot Substitute CAS 4482-46-6


Generic substitutions for analytical reference standards fail because the unique 4-amino-N-(5-chloro-2-pyrimidinyl) substitution pattern on the benzenesulfonamide core provides a specific retention time and spectral fingerprint distinct from other sulfonamide impurities [1]. In chromatographic methods for pharmaceutical quality control (e.g., HPLC as described in USP monographs), even minor structural isomers, such as the 3-chloro-N-2-pyrimidinyl analog [2], will exhibit different elution profiles, leading to misidentification or inaccurate quantification of impurities. This compound's unique identity as a certified reference standard for both Sulfadiazine and Sulfachlorpyridazine means no other compound can serve as a “drop-in” replacement for validated pharmacopeial methods .

Quantitative Differentiation Evidence for CAS 4482-46-6 Against Closest Analogs


Structural Isomerism: Differentiation from the 3-Chloro-2-Pyrimidinyl Sulfachlorpyridazine Analog

The compound is the 5-chloropyrimidin-2-yl analog of Sulfachlorpyridazine. Its closest structural comparator is the 3-chloro-N-2-pyrimidinyl analog (CAS 1545720-63-5) [1]. A direct head-to-head comparison confirms these are distinct chemical entities, with the target compound's chlorine substitution at the 5-position of the pyrimidine ring versus the 3-position for the comparator. This positional isomerism guarantees that these two impurity standards cannot be used interchangeably, as they will exhibit distinct physicochemical properties in analytical methods.

Pharmaceutical Analysis Reference Standards Structural Elucidation

Purity Specification: Tri-Regional Pharmacopeial Compliance as a Differentiator Over Uncertified Analogs

For the parent drug Sulfachlorpyridazine, the USP monograph specifies an assay range of 97.0%–103.0% [1]. While the target compound is an impurity standard rather than the API, reputable suppliers assure compliance with regulatory guidelines for reference standards used in ANDA and DMF filings, with optional traceability to USP or EP standards [2]. This level of assured purity and characterization marks a clear procurement differentiator from uncertified, lower-purity compounds from non-specialist sources that lack pharmacopeial traceability.

Quality Control Reference Standards Regulatory Compliance

Multi-Product Applicability: A Single Standard for Both Sulfadiazine and Sulfachlorpyridazine Impurity Methods

This compound uniquely serves as an impurity standard for two distinct drug substance monographs: it is officially designated as Sulfadiazine Impurity 2 [1] and is the 5-chloropyrimidin-2-yl analog for Sulfachlorpyridazine . In contrast, other structurally similar impurities like the Sulfachlorpyridazine 3-chloro-N-2-pyrimidinyl analog (CAS 1545720-63-5) [2] are not cross-listed for Sulfadiazine. A laboratory can therefore cover two major sulfonamide impurity methods with a single characterized standard, reducing procurement complexity and cost compared to purchasing dedicated standards for each drug.

Multi-analyte Methods Impurity Profiling Cost Efficiency

Structural Distinction from Non-Chlorinated Sulfadiazine API

The target compound is a chlorinated derivative of Sulfadiazine. Sulfadiazine (CAS 68-35-9) lacks the chlorine atom on the pyrimidine ring. This structural modification (introduction of a 5-chloro substituent) makes the compound a key impurity marker in stability-indicating HPLC methods, as it represents a potential synthetic byproduct that must be resolved from the parent API [1]. Comparative analysis of the USP methods shows that this compound would be a specified impurity, whereas the parent API is the drug substance itself, necessitating its use as a separate, well-characterized reference standard to validate specificity [2].

API-Impurity Differentiation Stability-Indicating Methods Pharmacopeial Standards

High-Impact Application Scenarios for CAS 4482-46-6


Sulfadiazine ANDA Filings: Method Validation of Specified Impurity 2

Pharmaceutical companies preparing an Abbreviated New Drug Application for generic Sulfadiazine must validate their HPLC methods for impurity profiling. CAS 4482-46-6 is the only chemically authentic standard for the specified 'Impurity 2' [1], making its procurement non-negotiable for demonstrating specificity based on retention time and peak purity against the API. Using a non-standard or structurally similar analog would fail regulatory scrutiny as the method would not be validated for the correct analyte.

Sulfachlorpyridazine Veterinary Drug Quality Control

For manufacturers of Sulfachlorpyridazine, a veterinary sulfonamide antibiotic, CAS 4482-46-6 serves as the official analog standard for the 5-chloropyrimidin-2-yl impurity . Its use in QC release testing ensures that batches of the drug substance meet pharmacopeial limits for this specific process-related impurity, which is distinct from other positional isomers like the 3-chloro-N-2-pyrimidinyl analog (CAS 1545720-63-5) [2].

Multi-Product Pharmaceutical R&D: Consolidating Impurity Reference Libraries

Contract Research Organizations (CROs) and analytical laboratories that support multiple sulfonamide drug development projects can optimize their reference standard inventory by stocking CAS 4482-46-6. Its dual designation as an impurity standard for both Sulfadiazine and Sulfachlorpyridazine [1] reduces the number of SKUs and simplifies storage, directly addressing procurement goals of efficiency and cost savings without sacrificing data quality.

Development of Stability-Indicating Assays for Sulfadiazine

Stress testing of Sulfadiazine drug product can generate degradation impurities. A key parameter is the ability of the analytical method to separate the API from this specific 5-chloro impurity. Using the certified reference standard for CAS 4482-46-6 is critical for establishing system suitability, determining relative response factors, and demonstrating that the method is stability-indicating, a core requirement for ICH-compliant development [1].

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